molecular formula C10H10ClN3O3S B12904252 Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-4-chloro- CAS No. 68227-68-9

Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-4-chloro-

Cat. No.: B12904252
CAS No.: 68227-68-9
M. Wt: 287.72 g/mol
InChI Key: LVSMGNXVKQOJGO-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-4-chloro- (CAS: 68227-68-9) is a sulfonic acid derivative featuring a benzenesulfonic acid core substituted with a chloro group at the 4-position and a 5-amino-3-methylpyrazole moiety at the 3-position. Its molecular formula is C₁₀H₁₀ClN₃O₃S, with a molecular weight of 287.72 g/mol . Analytical methods for its separation include reverse-phase HPLC using a Newcrom R1 column with a mobile phase comprising acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) .

Structurally, the amino group on the pyrazole ring confers nucleophilic reactivity, while the sulfonic acid group enhances water solubility.

Properties

CAS No.

68227-68-9

Molecular Formula

C10H10ClN3O3S

Molecular Weight

287.72 g/mol

IUPAC Name

3-(5-amino-3-methylpyrazol-1-yl)-4-chlorobenzenesulfonic acid

InChI

InChI=1S/C10H10ClN3O3S/c1-6-4-10(12)14(13-6)9-5-7(18(15,16)17)2-3-8(9)11/h2-5H,12H2,1H3,(H,15,16,17)

InChI Key

LVSMGNXVKQOJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=CC(=C2)S(=O)(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-3-methyl-1H-pyrazole Intermediate

The key intermediate, 5-amino-3-methyl-1H-pyrazole, is typically synthesized via condensation reactions involving β-ketonitriles and hydrazines, which is the most versatile and widely reported method for 5-aminopyrazoles synthesis.

  • β-Ketonitrile Condensation : A β-ketonitrile derivative undergoes condensation with hydrazine hydrate under mild conditions to form the pyrazole ring with an amino group at the 5-position.
  • Solid-Phase Synthesis : Advanced methods use resin-bound β-ketonitriles or enamine nitriles to facilitate purification and combinatorial library generation. For example, resin-bound intermediates are treated with hydrazine hydrate in solvents like THF or ethanol/dichloromethane mixtures, followed by cleavage to yield the free 5-aminopyrazole.

Functionalization of the Benzenesulfonic Acid Core

The chlorobenzenesulfonic acid moiety is functionalized at the 3-position by nucleophilic substitution or coupling reactions with the pyrazole intermediate.

  • Nucleophilic Aromatic Substitution (SNAr) : The 4-chlorobenzenesulfonic acid derivative can be reacted with the 5-amino-3-methyl-1H-pyrazole under controlled conditions to form the C-N bond linking the pyrazole to the aromatic ring.
  • Coupling Reactions : Alternative methods involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituted pyrazoles to aryl halides, although specific examples for this compound are less documented.

Purification and Isolation

  • Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for purification, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility. This method is scalable and suitable for isolating the target compound and its impurities.

Detailed Reaction Scheme (Generalized)

Step Reactants/Intermediates Conditions Outcome
1 β-Ketonitrile + Hydrazine hydrate Room temperature, THF or EtOH/CH2Cl2 Formation of 5-amino-3-methyl-1H-pyrazole
2 4-Chlorobenzenesulfonic acid derivative + Pyrazole Nucleophilic substitution or coupling Formation of C-N bond linking pyrazole to aromatic ring
3 Crude product RP-HPLC purification Pure Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-4-chloro-

Research Findings and Notes

  • The condensation of β-ketonitriles with hydrazines is favored due to predictability and versatility, allowing for structural modifications and combinatorial synthesis.
  • Solid-phase synthesis techniques improve efficiency and facilitate the generation of compound libraries for drug screening.
  • The presence of the sulfonic acid group requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
  • Chromatographic methods for purification are well-established, with HPLC conditions optimized for this compound to ensure high purity and yield.
  • Patents indicate that related pyrazole derivatives can be synthesized via multi-step processes involving alkylation, diazotization, and cycloaddition reactions, which may be adapted for this compound.

Summary Table of Preparation Methods

Methodology Description Advantages References
β-Ketonitrile + Hydrazine Condensation to form 5-aminopyrazole intermediate Versatile, predictable
Solid-Phase Synthesis Resin-bound intermediates for efficient synthesis and purification High throughput, combinatorial
Nucleophilic Aromatic Substitution Coupling of pyrazole to chlorobenzenesulfonic acid Regioselective, direct
Palladium-Catalyzed Coupling Cross-coupling reactions for aryl-pyrazole bond formation Broad substrate scope
RP-HPLC Purification Preparative chromatography for isolation and purity enhancement Scalable, high purity

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfonamide derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cell signaling pathways.

Comparison with Similar Compounds

2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (CAS: N/A, )

  • Molecular Formula : C₁₀H₈Cl₂N₂O₄S
  • Molecular Weight : 347.21 g/mol
  • Key Features: Two chloro substituents (positions 2 and 5) increase steric hindrance and electron-withdrawing effects. Higher logP (0.89) compared to the target compound, suggesting greater lipophilicity .

Benzenesulfonic acid, 2-[2-[5-amino-3-methyl-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-4,5-dichloro-, calcium salt (1:1) (CAS: 111071-53-5, )

  • Molecular Formula : C₁₆H₁₃Cl₂N₅O₆S₂·Ca
  • Molecular Weight : ~549.5 g/mol (excluding Ca counterion)
  • Key Features :
    • Azo (-N=N-) linkage enables conjugation and UV-Vis absorption, typical of dyes.
    • Calcium counterion improves solubility in polar solvents.

Disodium 2,5-dichloro-4-(5-hydroxy-3-methyl-4-(sulfophenylazo)pyrazol-1-yl)benzenesulfonate ()

  • Molecular Formula : C₁₆H₉Cl₂N₅O₈S₂·2Na
  • Molecular Weight : ~612.3 g/mol
  • Key Features :
    • Dual sulfonate groups and sodium counterions maximize water solubility.
    • Azo and hydroxyl groups facilitate applications in textile dyes.

Physicochemical Properties

Property Target Compound 2,5-Dichloro Analog Calcium Salt (CAS 111071-53-5) Disodium Salt
Molecular Weight 287.72 347.21 ~549.5 ~612.3
logP -0.0224 0.89 N/A N/A
Water Solubility High (sulfonic acid) Moderate (higher Cl) Moderate (Ca salt) Very High (Na salts)
Reactivity Amino group nucleophilic Keto-enol tautomerism Azo group redox activity Azo group stability

Biological Activity

Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-4-chloro-, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring and a sulfonic acid moiety, which contribute to its unique chemical properties and biological interactions. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula: C10H10ClN3O3S
  • Molecular Weight: 287.721 g/mol
  • CAS Number: 68227-68-9

The structure of this compound includes a pyrazole ring substituted with an amino group and a methyl group, attached to a benzenesulfonic acid moiety. The presence of the chloro group enhances its reactivity and potential biological interactions.

The biological activity of benzenesulfonic acid derivatives often involves interactions with specific molecular targets. For example, it may inhibit enzymes or modulate signaling pathways by binding to active sites on proteins. The exact mechanism can vary depending on the target and the specific biological context.

Anti-inflammatory Activity

Research indicates that compounds similar to benzenesulfonic acid derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that certain sulfonamide derivatives can inhibit carrageenan-induced paw edema in rats, suggesting their potential as anti-inflammatory agents. In one study, compounds demonstrated up to 94.69% inhibition at various time points post-administration .

Antimicrobial Activity

Benzenesulfonic acid derivatives have also been evaluated for their antimicrobial properties. In vitro studies reported minimum inhibitory concentrations (MIC) against various bacterial strains. For example, one derivative showed an MIC of 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus . These findings highlight the potential use of these compounds in treating bacterial infections.

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of cell cycle progression. Research has indicated that certain benzenesulfonamide derivatives exhibit cytotoxic effects against different cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedEffectiveness (IC50 or MIC)Reference
Anti-inflammatory4-(2-Amino-ethyl)-benzenesulfonamide94.69% inhibition
AntimicrobialVarious benzenesulfonamide derivativesMIC = 6.72 mg/mL (E. coli)
AnticancerPyrazole derivativesVaries by cell line

Case Study: Cardiovascular Effects

A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that specific compounds could decrease perfusion pressure through L-type calcium channel inhibition, suggesting potential applications in cardiovascular therapies . This study underscores the therapeutic potential of these compounds beyond traditional uses.

Q & A

Basic: What are the common synthetic routes for preparing benzenesulfonic acid derivatives with pyrazole substituents?

Methodological Answer:
The synthesis typically involves coupling a pyrazole precursor (e.g., 5-amino-3-methyl-1H-pyrazole) with a functionalized benzenesulfonic acid scaffold. Key steps include:

  • Sulfonation : Introducing sulfonic acid groups via electrophilic substitution using chlorosulfonic acid .
  • Pyrazole Functionalization : Diazotization and azo-coupling reactions to attach the pyrazole moiety. For example, hydrazine derivatives react with ketones to form pyrazoline intermediates, as seen in trisubstituted pyrazoline syntheses .
  • Purification : Column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) and crystallization are standard for isolating pure compounds .
    Characterization : Confirmed via 1H^1H-/13C^{13}C-NMR, MS (ESI), and melting point analysis .

Basic: How is structural elucidation performed for such compounds?

Methodological Answer:

  • Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., pyrazole ring protons at δ 5.28 ppm and tert-butyl groups at δ 1.2 ppm) . 13C^{13}C-NMR confirms aromatic and sulfonic acid carbon signals .
  • Mass Spectrometry : ESI-MS determines molecular ion peaks (e.g., m/z = 393 [M+H]⁺) .
  • Elemental Analysis : Validates stoichiometry of C, H, N, and S.

Advanced: What crystallographic tools resolve structural ambiguities in sulfonic acid derivatives?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis with programs like SHELXL refines bond lengths/angles and confirms stereochemistry .
  • ORTEP-3 : Graphical interfaces visualize thermal ellipsoids and hydrogen-bonding networks, critical for understanding packing interactions .
  • Challenge : Twinned crystals or poor diffraction may require high-resolution data or alternative phasing methods (e.g., SHELXD for experimental phasing) .

Advanced: How to address contradictions between solubility data and biological activity?

Methodological Answer:

  • Solubility Optimization : Sulfonate groups enhance aqueous solubility but may reduce membrane permeability. Balance via salt forms (e.g., disodium salts) or prodrug strategies .
  • Biological Assays : Use polarized cell monolayers (e.g., Caco-2) to correlate solubility with permeability. Conflicting data may arise from assay pH or solvent effects .
  • Example : Calcium salts of dichlorinated derivatives show improved stability but require toxicity screening .

Basic: What are the key therapeutic applications of pyrazole-benzenesulfonic acid hybrids?

Methodological Answer:

  • Enzyme Inhibition : Trisubstituted pyrazolines target enzymes like cyclooxygenase-2 (COX-2) or kinases, validated via IC₅₀ assays .
  • Antimicrobial Studies : Azo-linked derivatives exhibit activity against Gram-negative bacteria through membrane disruption assays .
  • Drug Delivery : Sulfonic acid groups enable conjugation with nanoparticles for targeted delivery .

Advanced: How to optimize reaction yields for low-efficiency syntheses?

Methodological Answer:

  • Reaction Monitoring : Use TLC or HPLC to identify intermediates and optimize stoichiometry. For example, pyrazoline syntheses achieve ~27% yield; increasing equivalents of 4-hydrazinobenzenesulfonic acid may improve efficiency .
  • Catalysis : Transition metals (e.g., Cu(I)) accelerate azo-coupling reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .

Basic: What safety protocols are essential for handling sulfonic acid derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during sulfonation (HCl/SO₃ release) .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced: How to validate the presence of azo groups (-N=N-) in complex derivatives?

Methodological Answer:

  • UV-Vis Spectroscopy : Azo groups absorb at λ ~450 nm due to n→π* transitions .
  • Reduction Tests : Sodium dithionite reduces azo bonds to amines, confirmed by 1H^1H-NMR loss of aromatic signals .
  • IR Spectroscopy : Detect N=N stretching vibrations at ~1450–1600 cm⁻¹ .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : Programs like AutoDock Vina model interactions with target proteins (e.g., COX-2) using crystal structures (PDB IDs) .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) or logP values with biological activity .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

Interdisciplinary: How to integrate synthetic chemistry with material science applications?

Methodological Answer:

  • Dye-Sensitized Solar Cells (DSSCs) : Azo-benzenesulfonates act as photosensitizers; optimize via cyclic voltammetry (HOMO/LUMO levels) .
  • Polymer Functionalization : Graft sulfonic acid groups onto polymers (e.g., polystyrene) for proton-exchange membranes .
  • Analytical Chemistry : Use as pH indicators or ion-exchange chromatographic standards .

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